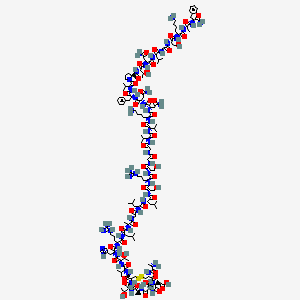

Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-aminopropanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C163H267N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110-71-265-264-70-109(203-130(232)81(17)166)150(252)198-105(61-119(229)230)147(249)211-125(85(21)218)157(259)185-84(20)133(235)210-126(86(22)219)160(262)204-110)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJJWZFCOWFIBU-XJVRLEFXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C163H267N51O49S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3789.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The peptide sequence Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2 is a synthetic analog of the calcitonin gene-related peptide (CGRP) , which is known for its significant biological activities, particularly in the nervous and immune systems. This article will explore the biological activity of this peptide, its mechanisms of action, and relevant research findings.

Overview of CGRP

CGRP is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, pain transmission, and neurogenic inflammation. The peptide is composed of 37 amino acids in its alpha form and is derived from the calcitonin/CGRP gene through alternative splicing. The sequence provided contains structural similarities to CGRP, particularly in its cysteine residues which are involved in forming disulfide bridges critical for the peptide's stability and biological function .

Biological Functions

1. Vasodilation:

CGRP is a potent vasodilator and has been implicated in migraine pathophysiology. It induces relaxation of vascular smooth muscle and increases blood flow, which can alleviate headache symptoms. The synthetic peptide may exhibit similar vasodilatory effects due to its structural homology with CGRP.

2. Pain Modulation:

CGRP is involved in the transmission of pain signals within the nervous system. Studies have shown that antagonists targeting CGRP receptors can reduce migraine frequency and intensity, suggesting that peptides mimicking CGRP could have therapeutic potential in pain management .

3. Neurogenic Inflammation:

CGRP contributes to neurogenic inflammation by promoting the release of pro-inflammatory mediators from sensory neurons. This activity suggests that the peptide could be involved in inflammatory processes within tissues .

Research Findings

Several studies have investigated the biological activity of CGRP and related peptides:

Case Studies

-

Migraine Treatment:

A clinical trial evaluated the efficacy of a CGRP antagonist in patients with chronic migraines. Results indicated a 50% reduction in migraine days per month among participants who received the treatment compared to placebo . -

Cardiovascular Health:

Research on CGRP's role in cardiovascular health showed that administration of CGRP resulted in improved endothelial function and reduced arterial stiffness in hypertensive patients .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C163H267N51O49S2

- Molecular Weight : 3789.36 g/mol

- Disulfide Bridges : The peptide contains disulfide bridges between cysteine residues, which are crucial for its structural stability and biological activity.

Sequence Analysis

The sequence can be represented in one-letter codes as follows:

- One-Letter Code : ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAF-NH2

Cardiovascular Research

CGRP is known for its vasodilatory effects, making it a target for cardiovascular therapies. Research indicates that CGRP can counteract vasoconstriction and reduce blood pressure, which is beneficial in conditions like hypertension and heart failure.

Case Study : A study published by P. Le Greves et al. demonstrated that CGRP administration significantly lowered blood pressure in hypertensive rat models, suggesting its potential as a therapeutic agent for managing hypertension .

Pain Management

CGRP is implicated in the transmission of pain signals and has been identified as a key player in migraine pathophysiology. Antagonists targeting CGRP receptors have been developed as migraine treatments.

Case Study : The efficacy of CGRP antagonists was highlighted in clinical trials where patients reported a significant reduction in migraine frequency and severity after treatment with these agents .

Neurogenic Inflammation

CGRP is released from sensory neurons during inflammatory responses, contributing to neurogenic inflammation. This property makes it a candidate for investigating treatments for inflammatory diseases.

Research Insight : Studies have shown that blocking CGRP signaling pathways can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Potential Role in Cancer Therapy

Emerging research suggests that CGRP may play a role in tumor growth and metastasis through its effects on angiogenesis and immune response modulation.

Research Finding : Recent investigations indicated that CGRP levels were elevated in certain tumors, correlating with poor prognosis, thus presenting an opportunity for targeted therapies .

Chemical Reactions Analysis

Disulfide Bridge Chemistry

The Cys²–Cys⁷ disulfide bond is essential for CGRP’s structural integrity and bioactivity . The reaction involves:

-

Oxidation : Conversion of cysteine thiol groups (-SH) to disulfide bonds (-S-S-) under controlled pH and temperature .

-

Stability : The bond resists reduction under physiological conditions, ensuring conformational stability .

| Property | Value |

|---|---|

| Molecular weight | 3789.3 g/mol (CID: 73352948) |

| Disulfide bond | 2→7 linkage between cysteine residues |

| Conformation | α-helix and β-sheet regions stabilized by the disulfide bridge |

Stability and Degradation

CGRP’s stability is influenced by its storage conditions and susceptibility to proteolytic enzymes:

-

Proteolytic susceptibility : Exposed to peptidases (e.g., neutral endopeptidase), leading to cleavage at specific sites (e.g., Thr⁸–His⁹ bond) .

| Factor | Impact on Stability |

|---|---|

| Temperature | Degradation accelerates above 0°C |

| Enzymatic activity | Cleavage at Thr⁸–His⁹ reduces bioactivity |

| pH | Optimal stability at pH 7.4 (physiological) |

Functional Group Interactions

Key functional groups in CGRP include:

-

Histidine (His⁹) : Imidazole ring participates in receptor binding .

-

Arginine (Arg¹⁵) : Positively charged guanidino group enhances cell membrane interaction .

| Amino Acid | Functional Group | Role |

|---|---|---|

| Cysteine²/⁷ | Thiol (-SH) → Disulfide (-S-S-) | Structural stabilization |

| Histidine⁹ | Imidazole | Receptor recognition |

| Arginine¹⁵ | Guanidino (-NH-C(NH₂)₂) | Membrane binding |

Biochemical Behavior

CGRP’s biochemical activity is mediated by interactions with its receptor (CLR/RAMP1 complex) :

Preparation Methods

Resin Selection

Protecting Groups

-

Side-Chain Protection :

Stepwise Synthesis Protocol

Resin Loading and Initial Deprotection

Chain Elongation

Table 1: Critical Coupling Steps and Conditions

| Residue | Position | Reagent System | Time | Temperature |

|---|---|---|---|---|

| Cys² | 2 | Fmoc-Cys(Acm)-OH/HATU | 45 min | 25°C |

| Cys⁷ | 7 | Fmoc-Cys(Acm)-OH/HATU | 60 min | 25°C |

| Val³⁴ | 34 | Fmoc-Val-OH/PyAOP | 90 min | 50°C |

Disulfide Bond Formation

Post-Synthesis Oxidation

Acm Removal

Cleavage and Global Deprotection

Purification and Characterization

HPLC Purification

Table 2: Analytical Data for α-CGRP

| Parameter | Result | Method |

|---|---|---|

| Molecular Weight | 3789.37 Da | MALDI-TOF MS |

| Retention Time | 22.4 min | Analytical HPLC |

| Disulfide Content | >95% | Ellman’s Assay |

Challenges and Optimization

Aggregation Mitigation

Incomplete Coupling

-

Double Couplings : Required for Arg¹⁰ and His⁹ due to steric hindrance.

-

Coupling Monitoring : Conductivity sensors ensured >99% completion per cycle.

Alternative Synthesis Approaches

Native Chemical Ligation (NCL)

Q & A

Q. How can chemical engineering principles improve large-scale production?

- Methodological Answer :

- Process Control : Implement continuous-flow peptide synthesis (CFPS) with in-line FTIR monitoring for real-time reaction optimization .

- Membrane Technologies : Tangential flow filtration (TFF) for efficient purification and solvent recovery .

Ethical & Regulatory Considerations

Q. What approvals are required for preclinical studies involving this peptide?

- Methodological Answer : Non-exempt applications to Institutional Review Boards (IRBs) or Animal Care Committees (IACUCs) must detail peptide sourcing, endotoxin levels (<0.1 EU/mg), and in vivo dosing protocols. Include Material Safety Data Sheets (MSDS) for synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.